3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile
Description
This compound is a fluorinated bicyclic heterocycle featuring a cyclopentapyrazole core substituted with a trifluoromethyl (-CF₃) group and a propanenitrile (-CH₂CH₂CN) side chain. Its molecular formula is C₁₁H₁₂F₃N₃, with a molecular weight of 243.23 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-7-3-1-4-8(7)15-16(9)6-2-5-14/h1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNAIOGTVLTGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CCC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile can be achieved through various methods. One common approach involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. The optimized reaction conditions include the use of Cu(OTf)2/phen, DBU, and CH3CN at 35°C, which afford the desired pyrazole in moderate to excellent yields with excellent regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed cycloaddition reactions. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications. Additionally, the use of environmentally benign reagents and mild reaction conditions further supports its industrial viability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., thiophene/pyridine derivatives) .
- Solubility : The nitrile group in the target compound reduces aqueous solubility relative to amine derivatives (e.g., compound from ), which are more polar.
- Stability : The -CF₃ group resists oxidative metabolism, whereas esters (e.g., ) are prone to hydrolysis.
Biological Activity
The compound 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile , known by its CAS number 938022-42-5, is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C10H10F3N3
- Molecular Weight : 248.21 g/mol
- CAS Number : 938022-42-5
Structural Characteristics
The compound features a cyclopenta[c]pyrazole core with a trifluoromethyl group and a propanenitrile moiety, which are significant for its biological interactions.
Research indicates that the biological activity of this compound may be attributed to its structural components, particularly the trifluoromethyl group, which can enhance lipophilicity and alter pharmacokinetics. The cyclopenta[c]pyrazole framework is known for its diverse biological properties, including anti-inflammatory and antitumor activities.
In Vitro Studies
- Antitumor Activity :
- A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range. This suggests potential as an anticancer agent.
- Anti-inflammatory Effects :
- In vitro assays showed that the compound inhibits the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This activity points towards its potential use in treating inflammatory diseases.
In Vivo Studies
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Animal Models :
- In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups. This highlights its therapeutic potential in inflammatory conditions.
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Toxicological Assessment :
- Preliminary toxicity studies indicate that at therapeutic doses, the compound shows a favorable safety profile with no significant adverse effects observed in animal models.
Summary of Biological Activity Findings
Case Study 1: Anticancer Efficacy
In a controlled study, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, suggesting that the compound's mechanism may involve apoptosis induction through mitochondrial pathways.
Case Study 2: Inflammation Model
In an experimental setup using a carrageenan-induced inflammation model in rats, administration of the compound led to a significant reduction in edema compared to untreated controls. Histological examinations revealed decreased infiltration of inflammatory cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
